

# Thermochemical Properties of 2-Bromo-3-methylpyridine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 2-Bromo-3-methylpyridine

Cat. No.: B184072

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## Abstract

This technical guide provides a comprehensive overview of the thermochemical and physical properties of **2-Bromo-3-methylpyridine** (CAS No: 3430-17-9). Due to a lack of available experimental thermochemical data for this specific compound, this document presents a compilation of its known physical properties, alongside computationally derived thermochemical data for a structurally related compound, to offer valuable insights for researchers.

Furthermore, it details generalized experimental protocols for determining key thermochemical parameters and illustrates a significant reaction pathway for **2-Bromo-3-methylpyridine**, a crucial intermediate in pharmaceutical and agrochemical synthesis.

## Introduction

**2-Bromo-3-methylpyridine**, also known as 2-bromo-3-picoline, is a halogenated pyridine derivative widely utilized as a building block in organic synthesis.<sup>[1]</sup> Its unique substitution pattern makes it a valuable precursor for the synthesis of a diverse range of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.<sup>[1]</sup> A thorough understanding of its thermochemical properties is essential for process optimization, safety assessments, and computational modeling in drug design and materials science.

This guide summarizes the available physical data for **2-Bromo-3-methylpyridine**. In the absence of direct experimental thermochemical values, we present theoretical data for a

related compound, 2-bromo-3-hydroxy-6-methyl pyridine, to provide a comparative context. Additionally, standardized experimental methodologies for the determination of thermochemical properties are described, and a key synthetic application, the Suzuki-Miyaura cross-coupling reaction, is visualized.

## Physicochemical Properties of 2-Bromo-3-methylpyridine

A summary of the key physical properties of **2-Bromo-3-methylpyridine** is presented in Table 1. This data has been compiled from various chemical supplier databases and literature sources.

Table 1: Physical Properties of **2-Bromo-3-methylpyridine**

Property	Value	Reference(s)
Molecular Formula	C <sub>6</sub> H <sub>6</sub> BrN	[2]
Molecular Weight	172.02 g/mol	[2]
CAS Number	3430-17-9	[2]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	218-219 °C (lit.)	[3]
Density	1.544 g/mL at 25 °C (lit.)	[3]
Refractive Index	n <sub>20/D</sub> 1.568 (lit.)	[3]
Flash Point	113 °C (closed cup)	

## Thermochemical Data

As of the compilation of this guide, specific experimental thermochemical data such as the standard enthalpy of formation, standard entropy, and heat capacity for **2-Bromo-3-methylpyridine** are not available in the public domain.

## Computational Data for a Related Compound

To provide some context for the expected thermochemical properties, Table 2 presents calculated thermochemical data for a structurally related compound, 2-bromo-3-hydroxy-6-methyl pyridine, obtained through Density Functional Theory (DFT) calculations with the B3LYP/6-311G(d,p) basis set.<sup>[4]</sup> It is crucial to note that these values are not directly transferable to **2-Bromo-3-methylpyridine** and should be used with caution as indicative values only.

Table 2: Calculated Thermochemical Properties of 2-bromo-3-hydroxy-6-methyl pyridine at 298.15 K<sup>[4]</sup>

Property	Value
Thermal Energy (E)	74.240 Kcal/mol
Heat Capacity (Cv)	31.001 Cal/mol-Kelvin
Entropy (S)	93.213 Cal/mol-Kelvin

## Experimental Protocols for Thermochemical Analysis

The determination of the thermochemical properties of organic compounds like **2-Bromo-3-methylpyridine** relies on well-established experimental techniques. The following sections outline the general protocols for these key measurements.

### Combustion Calorimetry for Enthalpy of Formation

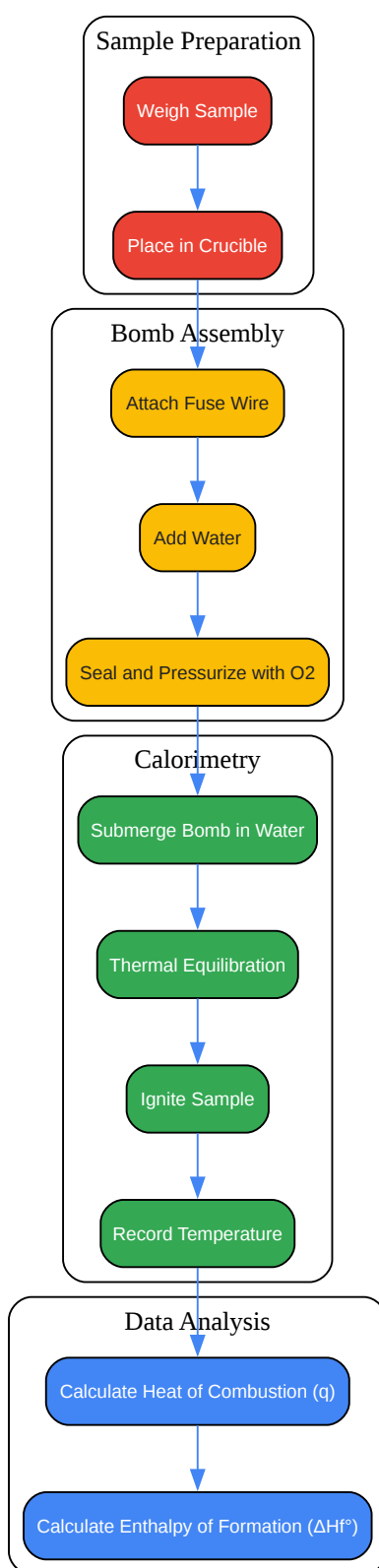
Combustion calorimetry is the primary method for determining the standard enthalpy of formation of organic compounds.<sup>[5]</sup>

**Principle:** A precisely weighed sample of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container known as a bomb calorimeter. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.

Generalized Protocol:

- **Sample Preparation:** A sample of **2-Bromo-3-methylpyridine** is accurately weighed into a crucible. For liquid samples, a gelatin capsule or a similar container may be used.
- **Bomb Assembly:** The crucible is placed in the bomb, and a fuse wire is connected to the electrodes, positioned to ignite the sample. A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state.
- **Pressurization:** The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
- **Calorimeter Setup:** The bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after the combustion until a stable final temperature is reached.
- **Analysis:** The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the temperature rise and the heat capacity of the calorimeter, with corrections made for the heat of formation of nitric acid and sulfuric acid (if applicable) and the heat of combustion of the fuse wire. The standard enthalpy of formation is then derived from the heat of combustion using Hess's law.

A schematic workflow for a combustion calorimetry experiment is depicted below.



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**Figure 1:** Workflow for Combustion Calorimetry.

## Vapor Pressure Measurement

Vapor pressure data is crucial for determining the enthalpy of vaporization and for understanding the volatility of a compound.

Principle: The vapor pressure of a liquid is the pressure exerted by its vapor when the vapor and liquid phases are in dynamic equilibrium. Various methods can be used to measure vapor pressure, including static, dynamic (boiling point), and effusion methods.

Generalized Protocol (Static Method):

- **Sample Degassing:** A sample of **2-Bromo-3-methylpyridine** is placed in a thermostatted vessel connected to a vacuum line and a pressure measuring device (e.g., a manometer). The sample is thoroughly degassed to remove any dissolved air or volatile impurities.
- **Equilibration:** The vessel is immersed in a constant-temperature bath, and the sample is allowed to reach thermal equilibrium.
- **Pressure Measurement:** The pressure of the vapor in equilibrium with the liquid is measured.
- **Temperature Variation:** The temperature of the bath is varied, and the equilibrium vapor pressure is measured at each new temperature.
- **Data Analysis:** The enthalpy of vaporization ( $\Delta H_{\text{vap}}$ ) can be determined from the slope of a plot of  $\ln(P)$  versus  $1/T$ , according to the Clausius-Clapeyron equation.

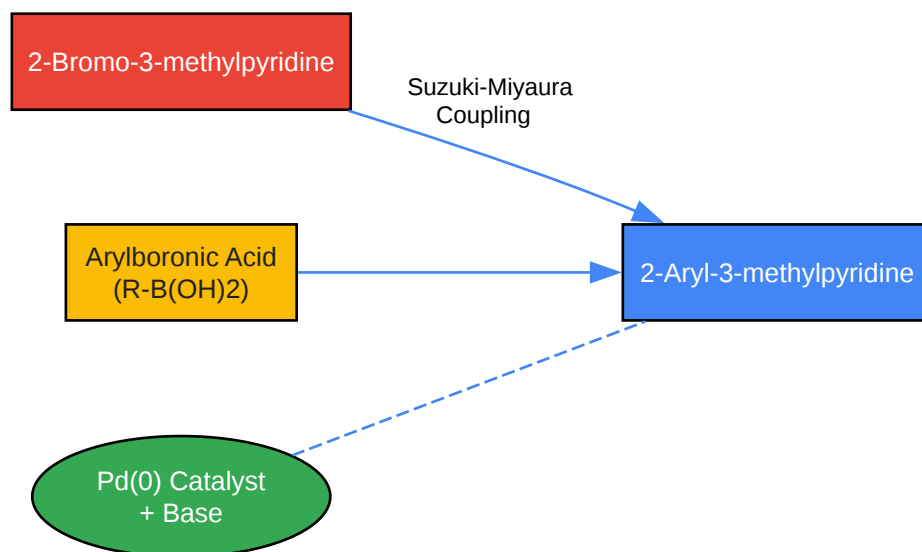
## Synthetic Utility and Reaction Pathways

**2-Bromo-3-methylpyridine** is a versatile intermediate in organic synthesis, primarily utilized in cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds.

### Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide, and it is a powerful tool for the synthesis of biaryl compounds.[6] **2-Bromo-3-methylpyridine** readily participates in this reaction.

A generalized scheme for the Suzuki-Miyaura coupling of **2-Bromo-3-methylpyridine** is presented below.



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**Figure 2:** Suzuki-Miyaura Coupling of **2-Bromo-3-methylpyridine**.

This reaction's tolerance of a wide variety of functional groups makes it a highly valuable transformation in the synthesis of complex molecules for the pharmaceutical and materials science industries.[6]

## Conclusion

While experimental thermochemical data for **2-Bromo-3-methylpyridine** remains to be determined, this guide provides a consolidated source of its known physical properties and offers insights through comparative computational data. The outlined experimental protocols serve as a practical reference for researchers aiming to determine these crucial parameters. The synthetic utility of **2-Bromo-3-methylpyridine**, highlighted by the Suzuki-Miyaura coupling, underscores its importance as a versatile building block in modern organic chemistry. Further experimental and computational studies are warranted to fully characterize the thermochemical landscape of this important molecule.

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